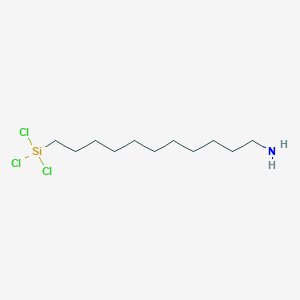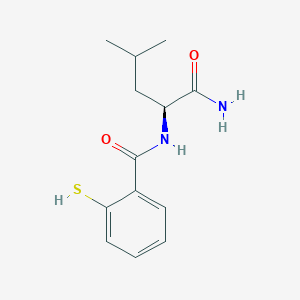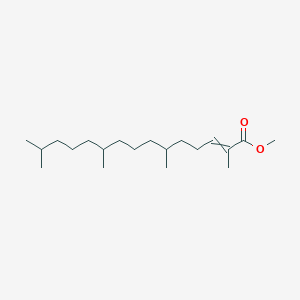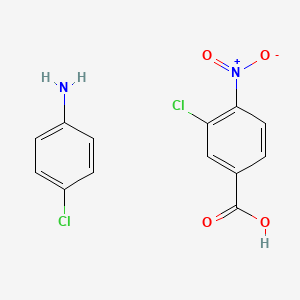
4-Chloroaniline;3-chloro-4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloroaniline: and 3-chloro-4-nitrobenzoic acid are two distinct chemical compounds with significant applications in various fields. 4-Chloroaniline is an organochlorine compound with the formula ClC₆H₄NH₂. It is a pale yellow solid and one of the three isomers of chloroaniline . 3-chloro-4-nitrobenzoic acid, on the other hand, is a yellow crystalline powder with the formula ClC₆H₃(NO₂)CO₂H . Both compounds are used in the production of dyes, medicines, and other industrial applications.
Métodos De Preparación
4-Chloroaniline
4-Chloroaniline is not prepared directly from aniline due to the tendency of aniline to overchlorinate. Instead, it is synthesized by the reduction of 4-nitrochlorobenzene, which is itself prepared by the nitration of chlorobenzene . The reduction process typically involves the use of reducing agents such as iron and hydrochloric acid.
3-chloro-4-nitrobenzoic acid
3-chloro-4-nitrobenzoic acid can be prepared by the nitration of benzoic acid or by treating benzaldehyde under nitration conditions . The nitration process involves the use of nitric acid and sulfuric acid as reagents.
Análisis De Reacciones Químicas
4-Chloroaniline
4-Chloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloroaniline radical cations, which can further react to form p-quinoneimine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration to form 4-chloro-3-nitroaniline.
Reduction: It can be reduced to form 4-chloroaniline derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like iron and hydrochloric acid. Major products formed from these reactions include 4-chloro-3-nitroaniline and p-quinoneimine.
3-chloro-4-nitrobenzoic acid
3-chloro-4-nitrobenzoic acid can undergo:
Reduction: It can be reduced to form 3-chloro-4-aminobenzoic acid.
Substitution: It can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents and nucleophiles. Major products formed from these reactions include 3-chloro-4-aminobenzoic acid.
Aplicaciones Científicas De Investigación
4-Chloroaniline
4-Chloroaniline is used in the industrial production of pesticides, drugs, and dyestuffs. It is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine and is used in the manufacture of pesticides, including pyraclostrobin, anilofos, monolinuron, and chlorphthalim . It also exhibits antimicrobial action against some bacteria and molds . Additionally, 4-chloroaniline single crystals have been grown for nonlinear optical applications .
3-chloro-4-nitrobenzoic acid
3-chloro-4-nitrobenzoic acid is used in the production of dyes and medicines . It is also used in scientific research for the preparation of various chemical compounds and for studying the mechanism of bending in co-crystals .
Mecanismo De Acción
4-Chloroaniline
The mechanism of action of 4-chloroaniline involves its antimicrobial properties. It acts by disrupting the cell membrane of bacteria and molds, leading to cell death . In natural water, 4-chloroaniline undergoes biochemical transformation, primarily through oxidation at the NH₂ group followed by deamination .
3-chloro-4-nitrobenzoic acid
The mechanism of action of 3-chloro-4-nitrobenzoic acid involves its ability to form hydrogen-bonded dimers, which contribute to its flexibility and bending properties in co-crystals .
Comparación Con Compuestos Similares
4-Chloroaniline
Similar compounds to 4-chloroaniline include 2,4,6-trichloroaniline and other chloroaniline isomers. 4-Chloroaniline is unique due to its specific antimicrobial properties and its use as a precursor in the production of various industrial chemicals .
3-chloro-4-nitrobenzoic acid
Similar compounds to 3-chloro-4-nitrobenzoic acid include 4-chloro-3-hydroxy-2-nitrobenzoic acid and 4-chloro-3-sulfamoylbenzoic acid . 3-chloro-4-nitrobenzoic acid is unique due to its specific applications in dye and medicine production and its role in scientific research .
Propiedades
Número CAS |
816425-46-4 |
|---|---|
Fórmula molecular |
C13H10Cl2N2O4 |
Peso molecular |
329.13 g/mol |
Nombre IUPAC |
4-chloroaniline;3-chloro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H4ClNO4.C6H6ClN/c8-5-3-4(7(10)11)1-2-6(5)9(12)13;7-5-1-3-6(8)4-2-5/h1-3H,(H,10,11);1-4H,8H2 |
Clave InChI |
POJITLACWRFEPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)Cl.C1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B14230334.png)
![(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14230345.png)
![2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14230347.png)

![acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol](/img/structure/B14230359.png)
![1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone](/img/structure/B14230361.png)

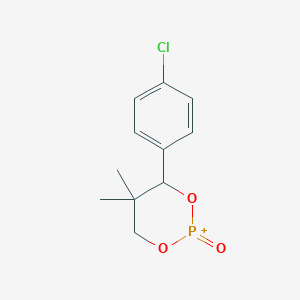
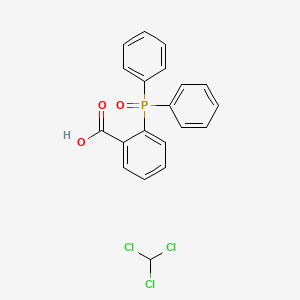
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(trifluoromethyl)-](/img/structure/B14230382.png)
